molecular formula C14H17NO2 B090823 Benzoclidine CAS No. 16852-81-6

Benzoclidine

Cat. No. B090823
CAS RN: 16852-81-6
M. Wt: 231.29 g/mol
InChI Key: AHKAOMZZTQULDS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzocyclobutenes, as described in one of the papers, involves palladium-catalyzed C-H activation of methyl groups. This method yields a variety of substituted benzocyclobutenes with good efficiency, indicating the potential for diverse chemical modifications in the benzoclidine structure . Another paper discusses the synthesis of benzazocines using a gold(I)-catalyzed tandem reaction, which could be relevant for constructing benzoclidine derivatives . Additionally, the synthesis of benzamides from N,N-disubstituted ethylenediamines and cyclic alkane-1,2-diamines suggests a versatile approach to creating compounds with potential neuroleptic activity .

Molecular Structure Analysis

The molecular structure of benzoclidine-related compounds can be quite complex. For instance, the benzo[1,2-b:4,5-b']dichalcogenophenes exhibit completely planar molecular structures, which are packed in a herringbone arrangement . This information could be useful when considering the molecular geometry and potential stacking interactions of benzoclidine in solid-state forms or within biological systems.

Chemical Reactions Analysis

The papers describe various chemical reactions that could be relevant to benzoclidine. For example, the synthesis of benzoxazoles from N-Cl imines involves divergent pathways that depend on the electronic nature of the aromatic ring . This suggests that the reactivity of benzoclidine could be influenced by substituents on the aromatic system. Additionally, the synthesis of pyrrolo-(di)-benzazocinones via intramolecular N-acyliminium ion cyclization indicates the potential for cyclization reactions in the synthesis of benzoclidine analogs .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoclidine-related compounds are diverse. The physicochemical properties of benzo[1,2-b:4,5-b']dichalcogenophenes were elucidated using cyclic voltammetry and UV-vis spectra, which could provide insights into the electrochemical behavior of benzoclidine . The study of benzocaine protomers highlights the influence of the solvent and permittivity on the molecule's properties, which could be relevant for understanding the behavior of benzoclidine in different environments .

Relevant Case Studies

While the papers do not provide direct case studies on benzoclidine, they do offer insights into the biological activity of related compounds. For instance, the study of benzamides as potential neuroleptics demonstrates the importance of structure-activity relationships in the development of pharmaceuticals . This could be applicable to the study of benzoclidine's potential biological effects.

Scientific Research Applications

  • Neuroleptic Activity : Benzamides, including Benzoclidine derivatives, have been investigated for their neuroleptic (antipsychotic) activities. They have shown effectiveness in inhibiting apomorphine-induced stereotyped behavior in rats, suggesting potential in treating psychosis (Iwanami et al., 1981).

  • Schistosomicidal Properties : Imidazolidinic derivatives, which include Benzoclidine, have shown potential in treating schistosomiasis. These compounds have demonstrated the ability to decrease the motility of Schistosoma mansoni, leading to the death of these parasites (Silva et al., 2014).

  • Cancer Research : Research has been conducted to investigate the potential of Benzoclidine and related compounds in cancer treatment. This includes studies on the antimicrobial and anticancer activities of alkaloids derived from plants like Chelidonium majus, which have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) (Zuo et al., 2009).

  • Anesthetic Uses : Benzocaine, a related compound, is utilized as a local anesthetic in various medical procedures, such as bronchoscopy. It has also been studied for its potential methemoglobinemia-inducing effects (Kuschner et al., 2000).

  • Drug Repurposing : Efforts in drug repurposing include research on Benzoclidine derivatives, exploring their potential in new therapeutic applications, such as in antihyperglycemic agents and treatments for diabetes (Cantello et al., 1994).

  • Fish Transport : Benzocaine-hydrochloride, a derivative, has been explored as an aid in fish transport, demonstrating its potential to improve water quality and reduce stress on the fish during transportation (Ferreira et al., 1984).

  • Dental Applications : In stomatology, Benzocaine is used for local anesthesia during dental procedures and for treating oral mucositis pain resulting from chemotherapy (Maffei et al., 2004).

  • Central Nervous System Invasion : Studies have also looked into the effects of substituted benzamides like metoclopramide on the central nervous system, particularly in the context of treating nausea and vomiting (Fernández-Seara et al., 2011).

properties

IUPAC Name

1-azabicyclo[2.2.2]octan-3-yl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c16-14(12-4-2-1-3-5-12)17-13-10-15-8-6-11(13)7-9-15/h1-5,11,13H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHKAOMZZTQULDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)OC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

7348-26-7 (hydrochloride)
Record name Benzoclidine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016852816
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID0046191
Record name Benzoclidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

31.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49671383
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Benzoclidine

CAS RN

16852-81-6, 66-93-3
Record name Benzoclidine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016852816
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoclidine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760346
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzoclidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name +/- -3-Quinuclidinol benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BENZOCLIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G84189YY06
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
22
Citations
A Mazurov, J Klucik, L Miao, TY Phillips… - Bioorganic & medicinal …, 2005 - Elsevier
A series of 2-(arylmethyl)-3-substituted quinuclidines was developed as α7 neuronal nicotinic acetylcholine receptor (nAChR) agonists based on a putative pharmacophore model. The …
Number of citations: 75 www.sciencedirect.com
NG Buldakova - 2006 - admusinsk.ru
… So far, Benzoclidine has not lost its value. Benzoclidine reduces the activity of cortical neurons and inhibits the activity of the reticular formation of the brain stem, lowers the excitability of …
Number of citations: 3 admusinsk.ru
J Schlingemann, MJ Burns, DJ Ponting… - Journal of …, 2023 - Elsevier
This article reports the outcome of an in silico analysis of more than 12,000 small molecule drugs and drug impurities, identifying the nitrosatable structures, assessing their potential to …
Number of citations: 30 www.sciencedirect.com
A Radman Kastelic, R Odžak, I Pezdirc, K Sović… - Molecules, 2019 - mdpi.com
Developing new antibiotics is currently very important since antibiotic resistance is one of the biggest problems of global health today. In the search for a new class of potential …
Number of citations: 16 www.mdpi.com
JY Soni - 2016 - search.proquest.com
Heterocyclic chemistry is a very important branch of organic chemistry accounting for nearly one-third of modern publications. A cyclic organic compound containing all carbon atoms in …
Number of citations: 0 search.proquest.com
M Darkhovskiy - 2023 - books.google.com
… Cationic groups are often present in cyclic moieties such as benzoclidine (Figure 1.2). Some drugs contain cationic groups formed upon the protonation of amidine in heterocyclic or …
Number of citations: 0 books.google.com
R Odžak, M Šprung - Periodicum biologorum, 2020 - hrcak.srce.hr
Quaternary ammonium compounds (QACs) have a long-known application as antiseptics and disinfectants applied in various industries such as pharmaceutical, agricultural and food …
Number of citations: 4 hrcak.srce.hr
World Health Organization - 2013 - apps.who.int
The document" The Use of Common Stems in the Selection of INNs" is intended primarily for persons and companies applying to the WHO INN Programme for the selection of an INN …
Number of citations: 32 apps.who.int
IS Chekman, GI Stepanyuk, NO Gorchakova… - books.google.com
The manual has been written according to the curriculum in Pharmacology for the medical faculties of institutions of higher education of the 3-rd and 4-th levels of accreditation. It …
Number of citations: 0 books.google.com
World Health Organization - 1986 - apps.who.int
Dr Sartorius gave a brief overview of the main tasks before the Group this year. The first pertains to the further development of procedures for (1) the review of exempted preparations,(2) …
Number of citations: 4 apps.who.int

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